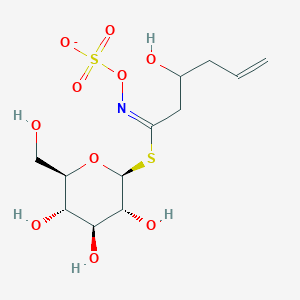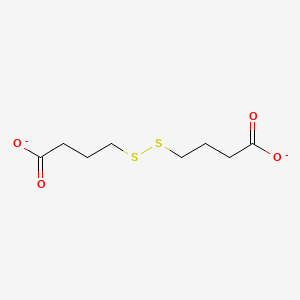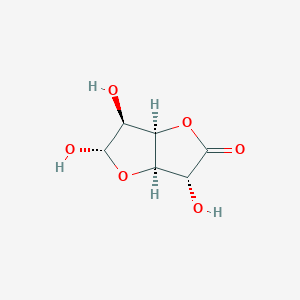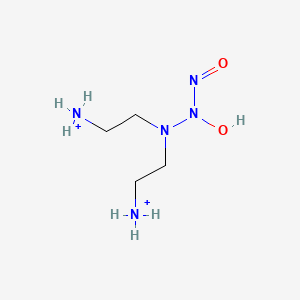
2-Hydroxy-4-pentenylglucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gluconapoleiferin(1-) is a glucosinolate that is glucobrassicanapin which has been hydroxylated at the 3-position of the hex-5-enimidoyl chain. It derives from a glucobrassicanapin(1-). It is a conjugate base of a gluconapoleiferin.
Applications De Recherche Scientifique
Chemical Reactivity and Analysis
2-Hydroxy-4-pentenylglucosinolate, similar to other hydroxy-alkenals, is a subject of interest due to its chemical reactivity and potential cytotoxicity. Studies have focused on understanding its formation through various oxidative routes and its metabolism in tissues, which leads to detoxification and excretion. These compounds have been detected in inflammatory situations, such as atherosclerotic lesions, using antibodies and mass spectrometry approaches, highlighting their significance in redox-sensitive cell signaling and disease modulation (Spickett, 2013).
Catalysis and Synthesis
Research in catalysis has explored the hydroalkoxylation of hydroxy olefins, including compounds structurally related to this compound. These studies aim to understand the synthesis of cyclic ethers and how different functional groups, including hydroxy groups, impact the catalytic process. The findings from these studies have applications in the synthesis of complex molecular structures (Qian, Han, & Widenhoefer, 2004).
Biological Applications
In the field of biotechnology, hydroxy amino acids, which include derivatives of this compound, are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. They are constituents of pharmaceutical intermediates and are applied in the synthesis of chiral drugs. The study of these compounds contributes to our understanding of their physiological properties and potential applications in medical treatment (Sun et al., 2018).
Medicinal Chemistry
In medicinal chemistry, research on this compound-related compounds has focused on their synthesis and structural characterization for potential use as anticancer drugs. These studies aim to understand the intricate interactions of such compounds with various cellular mechanisms and their potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009).
Propriétés
Formule moléculaire |
C12H20NO10S2- |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(E)-[3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/p-1/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 |
Clé InChI |
ZEGLQSKFSKZGRO-FYRHTRITSA-M |
SMILES isomérique |
C=CCC(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)




amino}acetate](/img/structure/B1240621.png)
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)




![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
